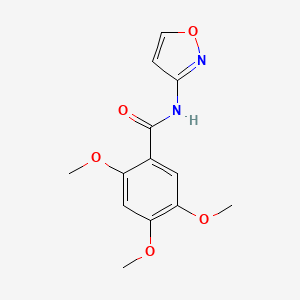

![molecular formula C20H17FN4 B6043276 N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazolopyrimidine core with a benzyl group attached to one nitrogen, a 4-fluorophenyl group attached to the 3-position, and a methyl group attached to the 5-position .Chemical Reactions Analysis

Pyrazolopyrimidines, like other aromatic heterocycles, can undergo electrophilic substitution reactions. They can also participate in reactions specific to their functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential applications in various scientific research fields. It has been found to exhibit inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. It has also been studied for its anti-inflammatory and anti-cancer properties.

Wirkmechanismus

Target of Action

The primary target of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, halting the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant inhibition of cancer cell growth . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential use in drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.

Zukünftige Richtungen

There are several future directions for the study of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. One of the directions is to further investigate its mechanism of action and its potential use in drug discovery. Another direction is to study its potential applications in other scientific research fields such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine its toxicity and safety profile.

Conclusion:

In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its potential use in drug discovery and its anti-inflammatory and anti-cancer properties make it a valuable compound for further study. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and toxicity profile.

Synthesemethoden

The synthesis of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been reported in the literature. One of the commonly used methods involves the reaction of 4-fluoroaniline, 3-amino-5-methylpyrazole, and benzyl bromide in the presence of a palladium catalyst. The reaction yields the desired product, which can be further purified by column chromatography.

Biochemische Analyse

Biochemical Properties

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nervous system function. Additionally, this compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been found to affect gene expression by altering the transcriptional activity of certain genes involved in inflammation and apoptosis . These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . Additionally, this compound can interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. During phase I metabolism, this compound undergoes oxidation and hydroxylation reactions mediated by cytochrome P450 enzymes . In phase II metabolism, this compound is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUISZTZWQZJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)

![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)

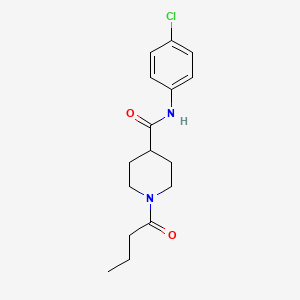

![1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6043211.png)

![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)

![2-[(4-bromobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6043216.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)

![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)

![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)

![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)